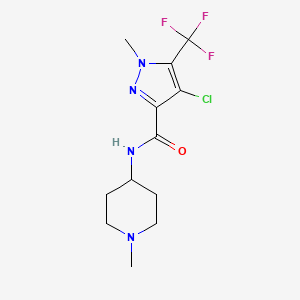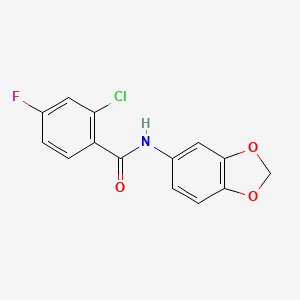![molecular formula C15H19N5O3S B10969107 N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide](/img/structure/B10969107.png)
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ETHANEDIAMIDE is a complex organic compound featuring a thienyl and pyrazolyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ETHANEDIAMIDE typically involves multi-step organic reactions. The starting materials often include 4,5-dimethyl-2-thiophenecarboxylic acid and 1,5-dimethyl-1H-pyrazole-4-carboxaldehyde. The synthesis may proceed through the formation of intermediate compounds such as esters or amides, followed by coupling reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols .
科学的研究の応用
N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ETHANEDIAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ETHANEDIAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation .
類似化合物との比較
Similar Compounds
- N-(4-Nitrophenyl)acetohydrazonoyl bromide
- 1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one
- Indole derivatives
Uniqueness
N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ETHANEDIAMIDE is unique due to its specific combination of thienyl and pyrazolyl moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C15H19N5O3S |
|---|---|
分子量 |
349.4 g/mol |
IUPAC名 |
N'-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]oxamide |
InChI |
InChI=1S/C15H19N5O3S/c1-7-9(3)24-15(11(7)12(16)21)19-14(23)13(22)17-5-10-6-18-20(4)8(10)2/h6H,5H2,1-4H3,(H2,16,21)(H,17,22)(H,19,23) |
InChIキー |
RNBAYHWSOSKECP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C(=O)NCC2=C(N(N=C2)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(pyrrolidin-1-yl)propyl]acetamide](/img/structure/B10969030.png)
![3-[(2-methylbenzyl)sulfanyl]-5-[5-methyl-4-(4-methylphenyl)thiophen-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B10969033.png)

![2-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B10969048.png)
![4,5-dimethyl-2-{[(phenylsulfanyl)acetyl]amino}-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide](/img/structure/B10969051.png)
![methyl {[5-(5-bromofuran-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B10969054.png)
![3-({3-[(2-Fluorophenyl)carbamoyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B10969058.png)
![2-(5-{[4-(Tert-butyl)phenoxy]methyl}-2-furyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10969064.png)
![2-(1-phenylpropyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10969067.png)

![N-(benzyloxy)-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide](/img/structure/B10969089.png)

![N,N,4-trimethyl-2-{[(4-methylphenyl)sulfonyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B10969104.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-nitro-2,1,3-benzoxadiazol-4-amine](/img/structure/B10969106.png)
